molecular formula C14H11N3O3 B2571508 5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-68-0

5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2571508
CAS No.: 1020978-68-0
M. Wt: 269.26
InChI Key: AQCXCQFBXVEDBT-UHFFFAOYSA-N
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Description

5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and an imidazole derivative, the reaction can proceed through a series of steps involving condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, such as tryptophan or serotonin, share structural similarities and may exhibit comparable biological activities.

    Pyridine Derivatives: Other pyridine-based compounds, like nicotinic acid or pyridoxine, also share some structural features and functional properties.

Uniqueness

What sets 5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid apart is its unique combination of functional groups and the imidazo[4,5-b]pyridine core, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(3-hydroxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-7-15-12-10(14(19)20)6-11(17-13(12)16-7)8-3-2-4-9(18)5-8/h2-6,18H,1H3,(H,19,20)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCXCQFBXVEDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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